2-(4-Bromophenyl)oxetane
Overview
Description
2-(4-Bromophenyl)oxetane is an organic compound with the molecular formula C9H9BrO. It features a four-membered oxetane ring substituted with a bromophenyl group at the second position. The oxetane ring is known for its high ring strain and unique chemical properties, making it an interesting subject for research in various fields of chemistry and medicinal science .
Mechanism of Action
Target of Action
Oxetanes, in general, have been employed to improve drugs’ physicochemical properties and are known precursors to various heterocycles .
Mode of Action
The mode of action of 2-(4-Bromophenyl)oxetane involves its interaction with its targets, leading to changes at the molecular level. The oxetane ring is known to undergo ring-opening reactions, which can lead to various transformations .
Biochemical Pathways
Oxetanes are known to be involved in various chemical reactions, including ring-opening and cyclization . These reactions can affect various biochemical pathways and have downstream effects.
Pharmacokinetics
Oxetanes are known to be more metabolically stable and lipophilicity neutral, which can impact their bioavailability .
Result of Action
The oxetane group is known to provide rigidification of the overall structure and function as a hydrogen bond acceptor .
Action Environment
The reactivity of oxetanes can be sensitive to factors such as temperature and the presence of other chemical groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 4-bromophenyl-substituted epoxides under acidic or basic conditions. Another approach involves the use of [2+2] cycloaddition reactions, where a bromophenyl-substituted alkene reacts with a carbonyl compound in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The oxetane ring can be oxidized to form corresponding oxetanones or other oxygenated derivatives.
Reduction Reactions: The bromophenyl group can be reduced to form phenyl-substituted oxetanes.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 2-(4-substituted phenyl)oxetanes.
Oxidation: Formation of oxetanones or other oxygenated derivatives.
Reduction: Formation of phenyl-substituted oxetanes.
Scientific Research Applications
2-(4-Bromophenyl)oxetane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes
Comparison with Similar Compounds
Similar Compounds
Oxetanocin A: A natural product with an oxetane ring, known for its antiviral properties.
Thromboxane A2: A biologically active compound with an oxetane ring involved in platelet aggregation.
Mitrephorone A: A natural product with an oxetane ring, studied for its biological activities.
Uniqueness
2-(4-Bromophenyl)oxetane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromophenyl group allows for targeted modifications and interactions, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-(4-bromophenyl)oxetane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDUEYOZOWQMLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313298 | |
Record name | 2-(4-Bromophenyl)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201313298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25574-16-7 | |
Record name | 2-(4-Bromophenyl)oxetane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25574-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromophenyl)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201313298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-bromophenyl)oxetane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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